CGP60474 was developed as part of a series of compounds aimed at inhibiting CDKs, which are crucial regulators of the cell cycle. It is categorized under small molecule inhibitors and has been studied extensively for its effects on cancer cell proliferation and survival. The compound's CAS number is 164658-13-3, and it is listed in databases such as PubChem with the ID 644215 .
The synthesis of CGP60474 involves several key steps utilizing organic chemistry techniques, particularly the Negishi cross-coupling strategy. This method allows for the formation of complex molecular structures through the coupling of organozinc reagents with electrophiles.
The molecular structure of CGP60474 features a complex arrangement that includes a pyrimidine ring system and various substituents that contribute to its biological activity.
The InChI key for CGP60474 is IYNDTACKOAXKBJ-UHFFFAOYSA-N, which provides a unique identifier for its chemical structure in databases .
CGP60474 participates in various chemical reactions primarily related to its role as an inhibitor. These reactions can be categorized into:
The mechanism by which CGP60474 exerts its effects involves competitive inhibition of cyclin-dependent kinases. By binding to the ATP-binding site of these kinases, CGP60474 prevents the phosphorylation of target proteins necessary for cell cycle progression.
CGP60474 exhibits several notable physical and chemical properties:
CGP60474 has been investigated for various scientific applications:
The Library of Integrated Network-Based Cellular Signatures (LINCS) L1000 project represents a transformative resource in systems pharmacology, profiling >1 million gene expression signatures across 33,608 bioactive molecules in human cell lines. This dataset measures transcriptomic perturbations using a high-throughput L1000 technology that directly quantifies 978 "landmark" genes, with computational inference of an additional 9,000+ genes. For sepsis drug discovery, researchers leveraged this resource to identify compounds capable of reversing the "genomic storm" characteristic of septic shock. CGP-60474—a cyclin-dependent kinase (CDK) inhibitor initially developed for cancer—emerged as the top candidate from this analysis. Its gene expression signature demonstrated a potent reversal of sepsis-associated transcriptional profiles, particularly downregulating NFKB1, SRC, and MYC hub genes within protein-protein interaction networks. This computational prediction was subsequently validated experimentally, where CGP-60474 significantly reduced mortality in LPS-induced endotoxemia mice and suppressed pro-inflammatory cytokines (TNF-α, IL-6) in macrophages [1] [2] [4].
Table 1: LINCS L1000 Dataset Overview
Parameter | Specification | Relevance to CGP-60474 Discovery |
---|---|---|
Gene Coverage | 978 directly measured genes + 9,000 inferred | Identified reversal of NF-κB/TLR4 pathways |
Compound Perturbations | >1 million signatures across 33,608 molecules | Ranked CGP-60474 #1 for sepsis correlation |
Cell Lines | 63+ human cell types | Validated in immune-relevant models |
Analytical Method | Characteristic Direction (CD) algorithm | Matched sepsis DEGs with drug-induced signatures |
Critical to CGP-60474’s repositioning was the generation of a consensus sepsis gene signature derived from the Gene Expression Omnibus (GEO)—a public repository hosting >3.5 million samples. Researchers curated four pivotal sepsis-related datasets (GSE57065, GSE60290, GDS5196, GDS2856) capturing early inflammatory processes in human patients and innate immune cells. These studies encompassed:
Table 2: GEO Datasets Utilized in CGP-60474 Repositioning
GEO Accession | Samples (Control/Experiment) | Species | Experimental Design |
---|---|---|---|
GSE57065 | 82 vs. 25 | Homo sapiens | Early gene dynamics in septic shock patients |
GSE60290 | 3 vs. 2 | Mus musculus | IFN-γ effect on LPS-activated macrophages |
GDS5196 | 4 vs. 4 | Mus musculus | IFN-γ + LPS in bone marrow-derived macrophages |
GDS2856 | 2 vs. 8 | Homo sapiens | Monocyte response to LPS (time course) |
To enhance robustness, researchers employed a rank-aggregation strategy combining multiple drug prioritization lists. The Borda merging algorithm—a social choice theory-based method—was applied to integrate five independent candidate rankings generated under varying analytical parameters. This method assigns a base score (e.g., 50) to drugs appearing consistently across lists, with final rankings determined by:
Borda Score = Σ (N - Rankₖ + 1) where N = total drugs, and Rankₖ = position in list k. CGP-60474 achieved the highest consensus score due to its recurrent top placement. Notably, secondary candidates like dasatinib (a kinase inhibitor) and I-BET (epigenetic modulator) were also prioritized and experimentally confirmed to improve sepsis survival, validating the approach. The Borda method mitigated analytical noise inherent in single-dataset queries, emphasizing CGP-60474’s transcriptional "reversal strength" across diverse sepsis models [1] [4].
Connectivity mapping (CMap) strategies have evolved beyond sepsis to address diverse pathologies, demonstrating methodological versatility:
Machine learning (ML) enhances traditional CMap by handling multi-omic dimensionality:
Table 3: Comparative Connectivity Mapping Approaches
Method | Disease Context | Key Candidate | Validation Outcome | Advantage Over Sepsis Study |
---|---|---|---|---|
Consensus DEGs + Borda | Sepsis | CGP-60474 | ↓ mortality in endotoxemia mice | Rank aggregation robustness |
Jaccard/BBB Filter | Neuroinflammation | Dutasteride | ↓ hippocampal IL-6, microglial activation | Blood-brain barrier penetration screening |
TD Unsupervised FE | Pan-cancer | CGP-60474 | Inferred CDK targets across carcinomas | Target identification sans training data |
KS Test + CTD Filter | TNF-α-induced necroptosis | Linifanib | Blocked RIPK1/MLKL phosphorylation in vitro | Therapeutic relevance benchmarking via CTD |
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9